Product packaging for z-d-Asp-ome(Cat. No.:CAS No. 47087-37-6)

z-d-Asp-ome

Cat. No.: B592387
CAS No.: 47087-37-6
M. Wt: 281.264
InChI Key: MFFFBNAPQRDRQW-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-D-Asp-OMe, with the CAS number 47087-37-6, is a chiral aspartic acid derivative protected with a carbobenzyloxy (Z or Cbz) group on the amine and a methyl ester (OMe) on the alpha-carboxyl group . This configuration makes it a vital building block in peptide synthesis, particularly for introducing the D-isomer of aspartic acid into peptide chains, which is crucial for creating stable peptides with specific biological activity and resistance to enzymatic degradation . The compound is offered as a white to off-white powder with a high purity of ≥98.0% as confirmed by HPLC . Its molecular formula is C13H15NO6 and it has a molecular weight of 281.26 g/mol . Specifications include a specific rotation [α] D 20 of +18.0° to +20.0° (c=1 in Methanol) and a melting point in the range of 75.0-80.0°C . In scientific research, this compound serves as a key intermediate for the synthesis of pharmaceuticals and other bioactive compounds . It is extensively used in pharmaceutical development and drug discovery research, where it acts as an important tool for drug design . The compound is also employed in the synthesis of more complex biochemicals, such as caspase inhibitors (e.g., Z-D(OMe)E(OMe)VD(OMe)-FMK), where the methyl ester group aids in cell permeability . For optimal stability, it is recommended to store the product sealed in a dry place at room temperature for short-term, or for long-term storage, at 2-8°C . This product is intended for Research Use Only and is not approved for diagnostic or human use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15NO6 B592387 z-d-Asp-ome CAS No. 47087-37-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-4-methoxy-4-oxo-3-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO6/c1-19-12(17)10(7-11(15)16)14-13(18)20-8-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,14,18)(H,15,16)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFFBNAPQRDRQW-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis Methodologies and Chemical Transformations Involving Z D Asp Ome

Strategies for Z-D-Asp-OMe Synthesis

The synthesis of this compound relies on established principles of amino acid chemistry, emphasizing stereochemical integrity and selective protection of functional groups.

The primary strategy for the stereoselective synthesis of this compound is to begin with the enantiomerically pure starting material, D-aspartic acid. This approach, known as the chiral pool strategy, leverages the readily available and optically pure D-amino acid to ensure the final product retains the desired D-configuration. The subsequent chemical modifications—protection of the amino group and esterification of the α-carboxylic acid—are designed to proceed without racemization at the chiral center. The synthesis typically involves two key steps:

N-terminal Protection: The amino group of D-aspartic acid is protected with the benzyloxycarbonyl (Z) group. This is commonly achieved by reacting D-aspartic acid with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions (e.g., the Schotten-Baumann reaction). The base neutralizes the HCl byproduct and deprotonates the amino group, facilitating its nucleophilic attack on the carbonyl carbon of benzyl chloroformate.

α-Carboxyl Esterification: The α-carboxylic acid is selectively esterified to form the methyl ester. This can be accomplished by reacting the N-protected D-aspartic acid with methanol (B129727) in the presence of an acid catalyst, such as thionyl chloride or hydrogen chloride. This reaction favors the esterification of the less sterically hindered α-carboxylic acid over the side-chain β-carboxylic acid.

This direct approach from D-aspartic acid ensures that the stereochemistry at the α-carbon is preserved, yielding the desired this compound enantiomer.

Protecting groups are fundamental in peptide synthesis to prevent unwanted side reactions, such as polymerization, and to direct the chemical reaction to the desired functional group. biosynth.com In this compound, two distinct protecting groups are utilized: the Z group for the α-amino group and the methyl ester for the α-carboxyl group, leaving the β-carboxyl group free for subsequent modifications.

The Benzyloxycarbonyl (Z or Cbz) Group: This is a carbamate-based protecting group for the N-terminus. It is stable under a variety of conditions, including those used for peptide coupling. Its removal is typically achieved through hydrogenolysis (catalytic hydrogenation), which cleaves the benzyl C-O bond, or under strong acidic conditions like HBr in acetic acid. This orthogonality allows for selective deprotection without affecting other acid-labile or base-labile protecting groups. organic-chemistry.org

The Methyl Ester (OMe) Group: This group protects the α-carboxylic acid. While simple, its use requires careful planning as it is typically removed by saponification (hydrolysis with a base like NaOH), conditions that can cause racemization or other side reactions in sensitive peptides.

The choice of protecting groups is critical, especially for aspartic acid, which is notoriously prone to a significant side reaction: aspartimide formation. iris-biotech.de This intramolecular cyclization occurs when the nitrogen of the succeeding peptide bond attacks the side-chain carboxyl group, particularly under basic conditions like those used for Fmoc-group removal in solid-phase peptide synthesis (SPPS). iris-biotech.de While this compound is more commonly associated with solution-phase synthesis, the principles of avoiding aspartimide formation guide the selection of more sterically bulky side-chain protecting groups (e.g., OtBu, OMpe) in modern SPPS to physically block this unwanted cyclization. iris-biotech.debiotage.com

Table 1: Comparison of Common Protecting Groups in Aspartic Acid Chemistry

Protecting Group Target Functionality Typical Cleavage Conditions Key Features
Z (Benzyloxycarbonyl) α-Amino Catalytic Hydrogenolysis; HBr/AcOH Stable to mild acid/base; used in solution-phase. bachem.com
Boc (tert-Butoxycarbonyl) α-Amino Strong Acid (e.g., TFA) Commonly used in Boc-SPPS. organic-chemistry.org
Fmoc (Fluorenylmethyloxycarbonyl) α-Amino Base (e.g., Piperidine) Standard for modern Fmoc-SPPS. peptide.com
OMe (Methyl Ester) Carboxyl Saponification (Base) Simple ester protection.
OtBu (tert-Butyl Ester) Carboxyl Strong Acid (e.g., TFA) Provides good protection against aspartimide formation.
OBzl (Benzyl Ester) Carboxyl Catalytic Hydrogenolysis Orthogonal to acid/base labile groups. bachem.com

This compound in Peptide Synthesis and Modification

This compound is a versatile reagent used in the construction of peptides and related molecules, primarily through solution-phase techniques and enzymatic methods.

In solution-phase peptide synthesis (also known as liquid-phase peptide synthesis, LPPS), peptide chains are assembled sequentially in a suitable solvent. bachem.com this compound is well-suited for this methodology. sigmaaldrich.com The synthesis strategy involves activating the free β-carboxyl group of this compound using a coupling reagent (e.g., dicyclohexylcarbodiimide, DCC). This activated intermediate then reacts with the free amino group of another amino acid or peptide fragment to form a new peptide bond.

A typical coupling step would proceed as follows:

The free β-COOH of this compound is activated.

The activated species is coupled with the N-terminus of another protected amino acid ester (e.g., H-Gly-OBzl).

The resulting dipeptide is purified to remove byproducts and unreacted starting materials.

This cycle can be repeated. The Z group on the D-Asp residue can be removed at a later stage via hydrogenolysis to expose the N-terminus for further elongation, or it can be retained until the final deprotection step. This stepwise approach with purification at each stage allows for the synthesis of short, well-defined peptide sequences.

Enzymatic peptide synthesis offers a green alternative to purely chemical methods, often proceeding under mild conditions with high stereo- and regioselectivity, thereby minimizing the need for extensive protecting group strategies. researchgate.net Proteases, which normally hydrolyze peptide bonds, can be used in reverse to catalyze their formation.

Research has shown that proteases can be used to synthesize peptide precursors. For instance, the PST-01 protease, a stable metalloprotease, has been used to synthesize the aspartame (B1666099) precursor N-carbobenzoxy-L-aspartyl-L-phenylalanine methyl ester (Cbz-Asp-Phe-OMe), a compound structurally analogous to a peptide formed from Z-L-Asp-OH and Phe-OMe. nih.gov The reaction conditions, such as pH, temperature, and the presence of organic co-solvents, are optimized to favor synthesis over hydrolysis. In one study, the highest equilibrium yield (83%) was achieved in the presence of 50% (v/v) dimethylsulfoxide (DMSO). nih.gov

Another study demonstrated the continuous synthesis of a formyl-protected aspartame precursor in an aqueous/organic biphasic system, achieving a yield of over 95%. nih.gov This method takes advantage of the different partitioning behaviors of reactants and products, where the product moves to the organic phase, driving the reaction equilibrium towards synthesis. nih.gov These examples highlight the potential for using this compound or its free-acid counterpart (Z-D-Asp-OH) as substrates in enzyme-catalyzed reactions to form specific peptide bonds.

Table 2: Research Findings in Enzymatic Synthesis of Aspartame Precursors

Enzyme/System Substrates Solvent System Key Finding Yield Reference
PST-01 Protease Cbz-Asp and Phe-OMe 50% (v/v) DMSO Organic solvent enhances reaction rate and yield. 83% nih.gov
Thermolysin F-L-Asp and L-PheOMe Aqueous/Tributylphosphate Biphasic system allows simultaneous reaction and product extraction. >95% nih.gov

Peptidomimetics are molecules that mimic the structure and function of natural peptides but often have improved stability or bioavailability. Cyclization is a common strategy to create these structures. Peptides containing aspartic acid residues can be precursors for various cyclization reactions.

One documented pathway is the spontaneous formation of a 2,5-diketopiperazine derivative from peptides that have a penultimate aspartic acid residue at the N-terminus. nih.gov This reaction proceeds through a succinimide (B58015) or isoaspartate intermediate under physiological conditions. nih.gov A linear peptide synthesized using this compound, after deprotection of both the N-terminus and the α-methyl ester, could potentially undergo such an intramolecular cyclization if the sequence is favorable.

More controlled cyclization strategies can also be employed. After the synthesis of a linear peptide containing a D-Asp residue, the side-chain carboxyl group and a terminal amino group (or other side-chain functional group) can be linked to form a macrocycle. This often requires orthogonal protecting groups that allow for the selective deprotection of only the functional groups involved in the cyclization. Strategies such as imine formation followed by reduction, or oxime formation, are used to create stable cyclic peptidomimetics and can tolerate a range of side-chain functionalities, including that of aspartic acid. nih.gov

Incorporation into Azapeptides and Non-Canonical Peptides

The incorporation of non-canonical amino acids is a critical strategy for enhancing the therapeutic properties of peptides, such as metabolic stability and conformational rigidity. nih.gov Azapeptides, where the α-carbon of an amino acid residue is replaced by a nitrogen atom, are a prominent class of peptidomimetics. nih.gov The synthesis of azapeptides containing an aza-aspartate (azaAsp) residue often utilizes a "submonomer" approach on a solid phase. nih.govresearchgate.net This strategy involves three main steps:

Activation and coupling of a hydrazone onto a resin-bound peptide. researchgate.net

Chemoselective functionalization of the resulting semicarbazone to install the desired side chain. researchgate.net

Orthogonal deprotection of the semicarbazone to complete the monomer addition cycle before elongation of the peptide chain continues. nih.gov

This methodology allows for the creation of diverse side chains on the aza-amino acid scaffold. nih.gov Aza-aspartate derivatives synthesized through these routes have been shown to be effective inhibitors of caspase-3 and -6, highlighting their biomedical potential. nih.gov The resulting aza-Asp residue introduces a bend in the peptide backbone, which can reinforce β-turn conformations and improve biological activity. nih.gov

Radical Relay Carboimination Reactions Utilizing this compound

A novel, metal-free, photosensitized radical relay 1,4-carboimination reaction has been developed that utilizes alkyl carboxylic acids as radical precursors. This method enables the simultaneous formation of multiple C-C and C-N bonds across two different olefins in a single, highly controlled operation.

This compound as a Substrate in 1,4-Carboimination

In this protocol, this compound serves as an effective substrate, demonstrating the reaction's applicability to complex and functionalized molecules like amino acids and peptides. The carboxylic acid moiety of this compound is converted into a bifunctional oxime ester, which then participates in a radical relay cascade. Under irradiation with blue LEDs and in the presence of a thioxanthone photosensitizer, the oxime ester reacts with an electron-styrene derivative and a Michael acceptor to yield the desired 1,4-carboiminated product. The reaction involving this compound proceeds in good yield, showcasing the method's tolerance for the carbamate (B1207046) and methyl ester protecting groups.

Table 1. Yield of 1,4-Carboimination Product with this compound
SubstrateProduct Yield
This compound65%

Chemo- and Regioselectivity in Olefin Functionalization

The radical relay carboimination reaction is characterized by its exceptional chemo- and regioselectivity. The process is choreographed such that the initially formed nucleophilic alkyl radical preferentially adds to the electron-poor olefin (the Michael acceptor). The resulting radical intermediate is then trapped by a persistent N-centered iminyl radical. This controlled sequence ensures that the desired 1,4-carboimination occurs selectively over other potential pathways, such as 1,2-carboamination. The reaction tolerates a wide array of sensitive functional groups, including esters, phosphonates, and alkynes, without requiring transition-metal catalysts, which makes it an environmentally benign and cost-effective method for complex molecule synthesis.

Conversion of Iminated Products to Biologically Relevant Amino Acids

A key advantage of this methodology is that the iminated products can be readily transformed into valuable, biologically relevant free γ-amino acids. The imine functionality serves as a synthetic handle that can be hydrolyzed under appropriate conditions to reveal a primary amine, thus providing access to complex, non-proteinogenic amino acids from simple and abundant starting materials. This feature significantly expands the utility of the radical relay carboimination for applications in medicinal chemistry and materials science.

Control of Epimerisation in Synthetic Pathways

The control of stereochemistry is paramount in peptide synthesis, as the biological activity of a peptide is highly dependent on its specific three-dimensional conformation. nih.gov Aspartic acid residues are particularly susceptible to epimerization, a side reaction that can compromise the chiral purity of the final product. peptide.com This process often occurs through the formation of a five-membered succinimide (aspartimide) ring intermediate, especially in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser. peptide.com The ring can subsequently open to yield both the desired α-peptide and an undesired β-peptide, with potential racemization at the α-carbon. peptide.com

Several strategies have been developed to suppress epimerization during the incorporation of aspartic acid derivatives:

Use of Additives: The addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt) or its more effective derivative, 6-Cl-HOBt, to the coupling or deprotection steps can significantly reduce the rate of aspartimide formation. peptide.com

Choice of Coupling Reagents: Carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), when used with additives, are effective at minimizing racemization. bachem.com

Protecting Group Strategy: Utilizing bulky side-chain protecting groups on the aspartic acid residue can sterically hinder the formation of the succinimide ring. biotage.com Another approach involves modifying the amide backbone by installing a temporary, removable group (e.g., 2,4-dimethoxybenzyl, Dmb) on the nitrogen of the preceding amino acid, which prevents the cyclization reaction. peptide.combiotage.com

Reaction Conditions: Minimizing the exposure to basic conditions, such as the piperidine (B6355638) used for Fmoc-group removal, can also limit the extent of aspartimide formation. Using weaker bases or shorter reaction times has been shown to be effective. biotage.com

Postassembly Modifications of Peptides via C-H Functionalization

Post-assembly or late-stage functionalization of peptides via C-H activation is a powerful tool for creating structural diversity without the need for de novo synthesis of modified amino acid building blocks. nih.govrsc.org This approach allows for the direct modification of natural amino acid residues within an already assembled peptide sequence. ntu.ac.uk While methods have been developed for residues like phenylalanine and tryptophan, functionalizing aliphatic C-H bonds remains a challenge. ntu.ac.ukchinesechemsoc.org

Recent work has demonstrated that the side chain of a native amino acid can act as an internal directing group to guide a metal catalyst to a specific C-H bond. For instance, the primary amide in the side chain of asparagine (Asn) has been successfully used to direct palladium-catalyzed C(sp³)–H arylation at the N-terminus of peptides. nih.govrsc.org The asparagine side chain and the backbone amide coordinate to the palladium catalyst, forming a stable bicyclic intermediate that facilitates the selective activation of an otherwise inert C-H bond. nih.govrsc.org

Given the structural similarity between asparagine and aspartic acid (a primary amide vs. a carboxylic acid), this strategy provides a strong precedent for the potential development of analogous methods using the side-chain carboxylate of an aspartic acid residue like that in this compound to direct C-H functionalization reactions. Such a method would enable the precise, late-stage modification of aspartic acid-containing peptides, further expanding the toolkit for peptide engineering.

Synthesis of Peptide Aldehydes from Z-α-Amino Acid Esters

The conversion of Z-α-amino acid esters, such as this compound, into their corresponding peptide aldehydes is a crucial transformation in peptide chemistry. Peptide aldehydes are valuable synthetic intermediates and have been investigated as potent inhibitors of various proteases. A prominent and effective method for this conversion is the partial reduction of the ester functionality using a hydride-donating reagent. Diisobutylaluminum hydride (DIBAL-H) is a widely employed reagent for this purpose, as it allows for the selective reduction of esters to aldehydes at low temperatures, thereby preventing over-reduction to the corresponding alcohol.

The reaction proceeds by the slow addition of a controlled amount of DIBAL-H to a solution of the Z-protected amino acid ester, typically at -78 °C in an inert solvent like toluene (B28343) or dichloromethane. At this low temperature, a stable tetrahedral intermediate is formed. The reaction is then quenched with a suitable reagent, such as methanol, followed by an aqueous workup, often using a solution of Rochelle's salt (potassium sodium tartrate), to hydrolyze the intermediate and liberate the aldehyde. It is critical to maintain the low temperature throughout the addition of the reducing agent to minimize the formation of the alcohol byproduct.

This methodology is applicable to a range of Z-protected amino acid esters. The following table provides an illustrative example of the reaction conditions and outcomes for the synthesis of a protected amino aldehyde, which are analogous to the expected synthesis from this compound.

Starting MaterialReagentSolventTemperatureReaction TimeYield
Protected Amino Acid Methyl EsterDiisobutylaluminum hydride (DIBAL-H)Toluene-78 °C2 hours80-85%

Enzymatic Catalysis and Biocatalytic Applications

Thermolysin-Catalyzed Synthesis of Aspartame (B1666099) Precursors

Thermolysin, a thermostable metalloprotease, is a key enzyme in the industrial production of the aspartame precursor, N-carbobenzoxy-L-aspartyl-L-phenylalanine methyl ester (Z-APM). researchgate.nettaylorandfrancis.com This process involves the condensation reaction between N-benzyloxycarbonyl-L-aspartic acid (Z-L-Asp) and L-phenylalanine methyl ester (L-Phe-OMe). researchgate.net

Kinetic analyses of the thermolysin-catalyzed synthesis of Z-APM have provided valuable insights into the reaction mechanism. Studies have shown that the reaction follows a rapid-equilibrium random bireactant mechanism. acs.orgnih.gov In this model, both substrates, Z-L-Asp and L-Phe-OMe, bind to the enzyme in a random order to form a ternary enzyme-substrate complex before the catalytic step occurs. nih.gov

Interactive Table: Kinetic Parameters for Thermolysin-Catalyzed Z-APM Synthesis

ParameterValue/ObservationReference
Reaction MechanismRapid-equilibrium random bi-reactant acs.orgnih.gov
Z-L-Asp BehaviorCompetitive inhibitor researchgate.netresearchgate.net
L-Phe-OMe BehaviorNeither inhibits nor enhances the reaction researchgate.netresearchgate.net
Z-D-Asp BindingBinding constant similar to Z-L-Asp researchgate.netresearchgate.netresearchgate.net

To improve the efficiency of Z-APM synthesis, researchers have focused on engineering thermolysin variants with enhanced catalytic activity. Site-directed mutagenesis of residues within the active site has yielded promising results. For instance, five thermolysin variants (D150A, D150E, D150W, I168A, and N227H) exhibited 1.6 to 3.8 times higher molecular activity (kcat) values compared to the wild-type enzyme in the synthesis of the aspartame precursor. researchgate.net

These engineered variants reached maximum product synthesis significantly faster than the wild-type thermolysin, highlighting their potential for industrial applications. researchgate.net Computational strategies, including molecular dynamics simulations and binding free energy calculations, are also being employed to guide the rational design of thermolysin variants with improved stability and activity for Z-aspartame synthesis. researchgate.netacs.org

Interactive Table: Performance of Engineered Thermolysin Variants

VariantFold Increase in kcat (vs. Wild-Type)Time to Max. Synthesis (vs. Wild-Type)Reference
D150A1.6 - 3.84 hours (vs. 12 hours) researchgate.net
D150E1.6 - 3.84 hours (vs. 12 hours) researchgate.net
D150W1.6 - 3.84 hours (vs. 12 hours) researchgate.net
I168A1.6 - 3.84 hours (vs. 12 hours) researchgate.net
N227H1.6 - 3.84 hours (vs. 12 hours) researchgate.net

The mechanism of thermolysin action in peptide synthesis is believed to proceed through a ternary complex without the formation of a covalent acyl-enzyme intermediate. researchgate.netpnas.org This is supported by kinetic data suggesting a mechanism that is the reverse of general acid-base catalysis. researchgate.netpnas.org The binding of both the carboxyl and amine components to the active site appears to have a synergistic effect, which is more pronounced in the transition state than in the initial Michaelis complex. nih.gov

X-ray crystallographic studies of thermolysin in complex with substrates have provided structural rationales for its substrate preferences and have also revealed an unexpected form of substrate inhibition that can contribute to the sluggishness of the reaction. researchgate.netacs.org These structural insights are crucial for guiding the optimization of the synthesis process. acs.org

Thermolysin exhibits a high degree of stereospecificity in peptide bond formation. nih.gov It preferentially catalyzes the condensation of L-amino acids. For instance, in the synthesis of the aspartame precursor, thermolysin will catalyze the reaction between Z-L-Asp and L-Phe-OMe to form Z-L-Asp-L-Phe-OMe. nih.gov The reaction does not proceed to any significant extent if either Z-D-Asp is used with L-Phe-OMe or Z-L-Asp is used with D-Phe-OMe. nih.gov This strict stereoselectivity is a major advantage of the enzymatic process, as it ensures the production of the desired stereoisomer of aspartame, which is sweet, while avoiding the bitter-tasting isomers. thieme-connect.de

Role of Z-D-Asp(OMe) Residues in Caspase Inhibition Studies

Beyond its role in peptide synthesis, the Z-D-Asp(OMe) moiety is a critical component in the design of inhibitors for a family of cysteine proteases known as caspases, which play a central role in apoptosis (programmed cell death).

The peptide Z-DEVD-FMK is a well-characterized, cell-permeable, and irreversible inhibitor of caspase-3. bdbiosciences.comtocris.com The structure of this inhibitor includes a Z-Asp(OMe) residue. Specifically, the peptide is O-methylated on the aspartic acid at the P1 position, a modification that enhances its stability and cell permeability. bdbiosciences.comnovusbio.com Z-DEVD-FMK, with a molecular weight of 668.66 g/mol , is also known to inhibit other caspases such as caspase-6, -7, -8, and -10 at higher concentrations. novusbio.comsigmaaldrich.comaatbio.com

This inhibitor functions by irreversibly binding to the catalytic site of caspases, thereby blocking their activity and inhibiting the downstream events of apoptosis. novusbio.comnovusbio.com The effectiveness of Z-DEVD-FMK in preventing apoptosis has been demonstrated in various cell-based assays. For example, in Jurkat cells induced to undergo apoptosis, pre-incubation with Z-DEVD-FMK significantly reduced the level of apoptosis to that of untreated control cells. bdbiosciences.com The broad-spectrum caspase inhibitor Z-VAD-FMK also contains a modified aspartate residue and has shown similar potent inhibitory effects on multiple caspases. researchgate.netnih.gov

Interactive Table: Properties of Z-DEVD-FMK

PropertyDescriptionReference
Full NameZ-Asp(OMe)-Glu(OMe)-Val-Asp(OMe)-fluoromethylketone novusbio.com
Molecular Weight668.66 g/mol sigmaaldrich.comscbt.com
Primary TargetCaspase-3 bdbiosciences.comtocris.com
Other TargetsCaspase-6, -7, -8, -10 sigmaaldrich.comaatbio.com
Mechanism of ActionIrreversible, cell-permeable inhibitor bdbiosciences.comnovusbio.com
Key Structural FeatureO-methylation of aspartic acid for enhanced stability and permeability bdbiosciences.comnovusbio.com

Mechanism of Irreversible Binding to Caspase Catalytic Sites

Caspases, a family of cysteine proteases, play a critical role in apoptosis and inflammation. Their activity is tightly regulated, in part by endogenous inhibitors, and they are significant targets for therapeutic intervention. Irreversible inhibitors of caspases are designed to form a stable, covalent bond with the enzyme's active site, permanently disabling its catalytic function. These inhibitors typically consist of a peptide sequence that mimics the caspase's natural substrate, directing the molecule to the active site, and a reactive electrophilic "warhead" that forms the covalent bond.

The binding mechanism for peptide-based irreversible inhibitors, such as those containing a fluoromethylketone (FMK) or chloromethylketone (CMK) group, is a well-characterized process. The peptide portion of the inhibitor, which often recognizes a specific sequence like Asp-X-X-Asp, positions the inhibitor within the catalytic pocket of the caspase. proteopedia.org The catalytic site of caspases features a crucial cysteine residue (e.g., Cys-285 in caspase-1) and a histidine residue (e.g., His-237 in caspase-1) that form a catalytic dyad. ebi.ac.uk

The process of irreversible inhibition involves the following key steps:

Substrate Recognition and Binding : The peptide sequence of the inhibitor docks into the substrate-binding cleft of the caspase. This interaction is highly specific; for instance, caspase-3 and -7 recognize the DEVD sequence. proteopedia.org

Nucleophilic Attack : The catalytic cysteine residue in the active site, acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of the ketone warhead. ebi.ac.uk This attack is facilitated by the adjacent histidine residue, which can deprotonate the cysteine's thiol group.

Covalent Bond Formation : This nucleophilic attack results in the formation of a stable, covalent thioether bond between the inhibitor and the cysteine residue in the caspase's active site. sigmaaldrich.comnih.gov This effectively and irreversibly blocks the enzyme's access to its natural substrates, thereby inhibiting apoptosis or inflammatory signaling pathways. novusbio.com The formation of this covalent adduct is often preceded by a transient tetrahedral intermediate. ebi.ac.uk

Crystal structures of caspases complexed with such inhibitors have confirmed these extensive enzyme-inhibitor interactions, which involve both hydrogen bonds and hydrophobic contacts, leading to conformational changes in the active-site loops that stabilize the complex. nih.gov This mechanism is distinct from allosteric inhibition, where an inhibitor binds to a site other than the active site to induce a conformational change that inactivates the enzyme. researchgate.netresearchgate.net

Principles of Acyl-Enzyme Intermediate Formation in Protease Catalysis

Protease-catalyzed hydrolysis of peptide bonds is a fundamental biochemical reaction. fiu.edu Many classes of proteases, including serine, cysteine, and threonine proteases, employ a catalytic mechanism that proceeds through a transient covalent intermediate known as an acyl-enzyme intermediate. fiveable.meacs.orgnih.gov This mechanism effectively breaks the hydrolysis reaction into a two-step process: acylation and deacylation. fiu.edunih.gov

The formation of the acyl-enzyme intermediate is the first major phase of catalysis:

Substrate Binding : The substrate peptide binds to the enzyme's active site, positioning the scissile (to-be-cleaved) peptide bond adjacent to the catalytic residues.

Nucleophilic Attack : A highly reactive residue in the enzyme's active site—typically a serine, cysteine, or threonine—acts as a nucleophile. nih.gov In serine proteases, the hydroxyl group of a serine residue (e.g., Ser-195 in chymotrypsin) is activated by a nearby histidine residue, which acts as a general base to abstract a proton. fiu.edunih.gov This generates a potent nucleophilic alkoxide ion. fiu.edu

Formation of the Tetrahedral Intermediate : The activated nucleophile attacks the carbonyl carbon of the scissile peptide bond. nih.gov This forms a high-energy, unstable tetrahedral intermediate, where the carbonyl carbon is bonded to four single atoms. ebi.ac.uknih.gov This intermediate is stabilized by hydrogen bonds with backbone amide groups in a region of the active site called the "oxyanion hole". nih.gov

Collapse of the Intermediate and Acyl-Enzyme Formation : The tetrahedral intermediate collapses. The nitrogen atom of the scissile bond is protonated (often by the same histidine that activated the nucleophile), which makes the C-terminal portion of the substrate a good leaving group. nih.gov The peptide bond breaks, and the first product (the C-terminal fragment) is released from the active site. nih.gov The N-terminal portion of the substrate remains covalently attached to the enzyme's nucleophilic residue via an ester (for serine/threonine proteases) or thioester (for cysteine proteases) linkage. acs.orgnih.gov This covalent complex is the acyl-enzyme intermediate. fiveable.menih.gov

The second phase, deacylation, involves the hydrolysis of this intermediate by a water molecule, which regenerates the free enzyme for the next catalytic cycle. fiu.edunih.gov The use of an acyl-enzyme intermediate is a hallmark of kinetically controlled peptide synthesis, where the enzyme transfers the acyl group to a nucleophile other than water. thieme-connect.de

Enzymatic Assays for D-Aspartic Acid

The detection and quantification of specific D-amino acids, such as D-aspartic acid (D-Asp), are crucial for studying their physiological roles in organisms ranging from bacteria to mammals. tandfonline.comnih.gov While chromatographic methods like HPLC are sensitive, they can be time-consuming. tandfonline.com Enzymatic assays provide a rapid, specific, and often high-throughput alternative. nih.govspringernature.com

The most common enzymatic assays for D-Asp are based on the high stereospecificity of the flavoenzyme D-aspartate oxidase (DDO; EC 1.4.3.1). tandfonline.comnih.gov This enzyme exclusively oxidizes D-aspartic acid and does not act on the L-enantiomer. springernature.com

Principle of the DDO-Based Assay: The core reaction catalyzed by D-aspartate oxidase is the oxidative deamination of D-aspartate to produce oxaloacetate, ammonia, and hydrogen peroxide. tandfonline.comjst.go.jp

D-Aspartate + O₂ + H₂O --(D-Aspartate Oxidase)--> Oxaloacetate + NH₃ + H₂O₂

The concentration of D-Asp can be determined by measuring the consumption of oxygen or the production of one of the reaction products. Several detection methods have been developed:

Keto Acid Detection : The oxaloacetate produced can be quantified. One method involves a second enzymatic step where oxaloacetate decarboxylase converts oxaloacetate to pyruvate (B1213749). nih.gov The pyruvate is then determined fluorometrically using a reaction with 1,2-diamino-4,5-methylenedioxybenzene, a method capable of measuring D-Asp at the micromolar level. nih.gov Alternatively, oxaloacetate can be reacted with 2,4-dinitrophenylhydrazine (B122626) to form a colored adduct that is measured spectrophotometrically, though this method may have lower sensitivity. tandfonline.comjst.go.jp

Hydrogen Peroxide Detection : The hydrogen peroxide (H₂O₂) generated can be measured using a colorimetric assay, often involving horseradish peroxidase (HRP). HRP uses H₂O₂ to oxidize a chromogenic substrate, leading to a color change that can be quantified. jst.go.jp

These enzymatic methods are highly selective for D-Asp and can be adapted for analyzing its content in complex biological and food samples. tandfonline.comnih.gov

Table 2: Comparison of D-Aspartic Acid Enzymatic Assay Components

Assay Principle Key Enzymes Detected Product Detection Method Reference(s)
Coupled Keto Acid Conversion D-Aspartate Oxidase, Oxaloacetate Decarboxylase Pyruvate (from Oxaloacetate) Fluorometric (with 1,2-diamino-4,5-methylenedioxybenzene) nih.gov
Direct Keto Acid Derivatization D-Aspartate Oxidase Oxaloacetate Spectrophotometric (with 2,4-dinitrophenylhydrazine) tandfonline.com, jst.go.jp

| Hydrogen Peroxide Detection | D-Aspartate Oxidase, Horseradish Peroxidase (HRP) | Hydrogen Peroxide (H₂O₂) | Colorimetric (with HRP substrate) | jst.go.jp |

Molecular Interactions and Mechanistic Studies

Computational and Theoretical Analysis of Molecular Interactions

Computational chemistry provides powerful tools to dissect the intricate forces at play when a ligand like Z-D-Asp-OMe interacts with an enzyme. These methods offer a molecular-level understanding that complements experimental observations.

Fragment Molecular Orbital (FMO) Methods in Enzyme-Ligand Binding

Studies utilizing FMO can elucidate the specific interactions between a ligand and each amino acid residue within the enzyme's active site, as well as with surrounding water molecules. researchgate.net The calculated binding energies from FMO methods have shown qualitative consistency with experimentally observed enzyme inhibition, making it a valuable tool for understanding molecular recognition and for the rational design of novel, potent inhibitors. researchgate.net The method decomposes the total interaction energy into distinct components like electrostatic, exchange-repulsion, charge transfer, and dispersion, offering a nuanced view of the chemical nature of the binding. nih.gov

Classical Molecular Dynamics Simulations for Binding Free Energy Calculations

Classical Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, providing a dynamic picture of the enzyme-ligand complex. uni-due.de When combined with methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA), MD simulations can be used to calculate the binding free energy of a ligand to a protein. nih.govfrontiersin.org

These calculations typically involve several energy terms:

Van der Waals interactions: Forces between atoms that are not covalently bonded. nih.gov

Electrostatic interactions: Forces between charged or polarized atoms. nih.gov

Polar and nonpolar solvation energies: The energy required to transfer the molecule from a vacuum to the solvent. nih.gov

Binding free energy calculations can help to understand the driving forces behind ligand binding and to rank different ligands based on their predicted affinity for a target enzyme. uni-due.denih.gov For instance, these simulations can reveal that favorable binding is often driven by van der Waals and electrostatic interactions, while polar solvation energies can be detrimental. nih.gov

Theoretical Studies of Active Site Catalytic Triads

Many proteases and hydrolases feature a catalytic triad (B1167595) in their active site, a set of three coordinated amino acid residues that work together to perform catalysis. taylorandfrancis.comwikipedia.org A common triad consists of an acidic residue (like Aspartate), a basic residue (like Histidine), and a nucleophilic residue (like Serine or Cysteine). taylorandfrancis.comwikipedia.orglibretexts.org

Theoretical studies investigate how this charge-relay network functions. The acidic residue orients and stabilizes the basic residue, which in turn activates the nucleophile. wikipedia.orglibretexts.org This activated nucleophile then attacks the substrate, initiating the catalytic process. libretexts.org In serine proteases, for example, the catalytic triad (Asp-His-Ser) facilitates the deprotonation of the serine's hydroxyl group, turning it into a potent nucleophile that attacks the peptide bond of the substrate. libretexts.org Site-directed mutagenesis studies, guided by theoretical models, have confirmed the essential role of each residue in the triad for catalytic function. For instance, replacing any of the triad residues in Achromobacter protease I (His-57, Asp-113, Ser-194) prevented the enzyme's maturation into its active form. nih.gov

Substrate Specificity and Binding Affinities with Proteases

The stereochemistry of amino acid substrates plays a pivotal role in determining their interaction with enzymes, influencing both binding affinity and the subsequent catalytic activity or inhibition.

Comparative Binding Studies of Z-D-Asp and Z-L-Asp with Enzymes

Studies involving the enzyme thermolysin have shown that while Z-L-Asp acts as a competitive inhibitor, the binding constants of Z-L-Asp and its stereoisomer, Z-D-Asp, with the enzyme are remarkably close to each other. researchgate.netresearchgate.netresearchgate.net This suggests that the enzyme's binding pocket can accommodate both the L- and D-forms of the inhibitor, even though the subsequent catalytic processing might be vastly different.

This finding is significant as it indicates that the initial binding event may not be the sole determinant of the compound's ultimate effect on the enzyme. The precise orientation and interaction of the substrate's stereocenter with the catalytic residues are crucial for the reaction to proceed.

Influence of Amino Acid Stereochemistry on Enzyme Activity and Inhibition

The stereochemical configuration of an amino acid is a fundamental determinant of its biological activity. libretexts.org Enzymes, being chiral molecules themselves, typically exhibit high stereospecificity. While most naturally occurring amino acids are in the L-configuration, non-canonical D-amino acids are of great interest as they can confer resistance to proteolytic degradation. libretexts.orgmdpi.com This resistance makes them valuable as potential protease inhibitors. mdpi.com

Mechanistic Pathways in Organic Transformations

Radical Mechanism Investigations in Carboimination Reactions

The chemical compound this compound has been identified as a substrate in metal-free, photosensitized radical relay 1,4-carboimination reactions. rsc.org These reactions enable the formation of multiple C-C and C-N bonds in a single, highly chemo- and regioselective operation. rsc.org The process involves the generation of radical species from bifunctional oxime esters, which then participate in a cascade of reactions with distinct olefins. rsc.org

The proposed radical mechanism initiates with the homolytic cleavage of an oxime ester (derived from a carboxylic acid) to generate a transient, nucleophilic C-centered alkyl radical and a persistent, ambiphilic N-centered iminyl radical. rsc.orgresearchgate.net This differentiation in radical lifetime and reactivity is crucial for the selectivity of the subsequent steps. The more reactive C-centered radical preferentially adds to an electron-deficient olefin, creating a new C-centered radical intermediate. researchgate.net This intermediate is then trapped by the persistent N-centered iminyl radical in a radical-radical recombination event to form the final 1,4-carboiminated product. researchgate.net An alternative, competing pathway could involve a radical chain mechanism where the intermediate radical attacks another molecule of the oxime ester. researchgate.net

Mechanistic studies, including TEMPO trapping experiments, support the involvement of radical intermediates. rsc.org The reaction of this compound, when converted into its corresponding bifunctional oxime ester, proceeds in good yield, demonstrating the compatibility of this amino acid derivative with the radical relay process. rsc.org This highlights the utility of the method for the late-stage functionalization of complex molecules, including peptide fragments. rsc.org

Photoinduced Energy Transfer Catalysis

The radical relay 1,4-carboimination that utilizes this compound as a precursor is enabled by photoinduced energy transfer (EnT) catalysis. rsc.orgresearchgate.net This process is metal-free and relies on an organic photosensitizer, such as thioxanthone, to initiate the reaction. rsc.org

The mechanism begins with the photosensitizer absorbing light and being promoted to an excited singlet state, which then undergoes intersystem crossing to a longer-lived triplet state. researchgate.netresearchgate.net This excited triplet sensitizer (B1316253) possesses sufficient energy to transfer it to the oxime ester derived from a carboxylic acid like this compound. rsc.orgresearchgate.net This triplet-triplet energy transfer leads to the homolytic cleavage of the weak N-O bond within the oxime ester, generating the requisite C-centered and N-centered radicals that drive the carboimination reaction. rsc.orgresearchgate.netresearchgate.net

The use of energy transfer catalysis is advantageous as it avoids direct excitation of the substrates, which could lead to undesired side reactions, and allows for the generation of radicals under mild conditions. rsc.orgresearchgate.net Quantum yield measurements for similar reactions have been found to be less than one, which suggests that a radical chain mechanism may be operative alongside the radical-radical recombination pathway, although the latter is considered the primary route for product formation. rsc.org The successful application of this methodology to substrates like this compound underscores the power of photoinduced energy transfer to facilitate complex organic transformations with high functional group tolerance. rsc.org

Interactive Data Table: Substrate Scope in Radical Relay 1,4-Carboimination

The following table summarizes the performance of various carboxylic acid derivatives, including this compound, in the described photosensitized radical relay 1,4-carboimination reaction. The data is based on findings reported in the scientific literature. rsc.org

EntryCarboxylic Acid DerivativeProduct Yield (%)
1Z-Gly-OHGood
2This compound Good
3Boc-Gly-Gly-OHGood
4Z-Gly-Gly-Gly-OHGood
5Stearic acidGood
6Oleic acidGood
7(1S)-(-)-Camphanic acidGood
8SulbactamGood
9GemfibrozilGood

Applications in Peptide and Peptidomimetic Chemistry

Design and Synthesis of Bioactive Peptides and Analogues

The rational design of bioactive peptides often involves strategic modifications to the peptide backbone or side chains to enhance potency, selectivity, and stability. The use of derivatives like Z-D-Asp-OMe is central to these strategies.

A primary challenge in peptide-based drug design is the inherent flexibility of linear peptides, which often results in a significant entropic penalty upon binding to a biological target. nih.gov To overcome this, chemists employ conformational constraint strategies, with cyclization being one of the most effective methods. nih.govthieme-connect.de Cyclic peptides exhibit reduced conformational freedom compared to their linear counterparts, which can pre-organize the peptide into its bioactive conformation, thus enhancing binding affinity. thieme-connect.desci-hub.se

The synthesis of cyclic peptides often utilizes linear precursors containing strategically placed reactive groups. A documented example involves the synthesis of a cyclic dipeptide, c[-D-Asp(OtBu)-L-Asp(OtBu)-], from its linear precursor, Z-D-Asp(OtBu)-L-Asp(OtBu)-OMe. thieme-connect.de In this process, the Z-protected dipeptide methyl ester is first hydrogenated to remove the Z-group, and the resulting free amine then undergoes an intramolecular cyclization reaction. thieme-connect.de This demonstrates how a Z-protected D-aspartic acid derivative can be a key starting material for creating conformationally constrained cyclic peptides. thieme-connect.de The introduction of such constraints can lock the peptide into a specific three-dimensional structure, mimicking the active loop of a larger protein ligand.

The vast majority of naturally occurring peptides are composed of the 20 canonical L-amino acids. unc.edunih.gov The incorporation of non-canonical amino acids (ncAAs), such as D-amino acids, is a powerful strategy to create peptides with modified properties. nih.gov D-amino acids have the same side chain as their L-counterparts but an opposite stereochemistry at the alpha-carbon. nih.gov

Introducing a D-amino acid, such as D-aspartic acid from a precursor like this compound, into a peptide sequence is a subtle modification that can have profound effects on the peptide's global conformation. sci-hub.senih.gov This change can alter the dihedral angles (φ and ψ) of the peptide backbone, leading to different and often more stable secondary structures, such as specific types of β-turns. sci-hub.semdpi.com By altering the three-dimensional arrangement of the amino acid side chains, which are crucial for receptor interaction, the biological function of the peptide can be significantly modulated. nih.gov

Development of Peptidomimetics for Modulating Biological Functions

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but are modified to overcome inherent limitations like poor metabolic stability and low oral bioavailability. nih.govnih.gov The incorporation of D-amino acid derivatives is a cornerstone of peptidomimetic design. nih.gov

Structure-Activity Relationship (SAR) studies are fundamental to the rational design of potent and selective drugs. nih.govresearchgate.net In peptide chemistry, SAR involves systematically modifying the peptide's structure—by altering amino acids, changing stereochemistry, or cyclizing the backbone—and evaluating the effect of these changes on biological activity. nih.govresearchgate.net

The substitution of an L-amino acid with its D-enantiomer, facilitated by building blocks like this compound, is a key tactic in SAR studies. This allows researchers to probe the stereochemical requirements for receptor binding and activity. For example, conformational analysis of dipeptides has shown that changing the stereochemistry of a single residue can drastically alter the molecule's shape and its interaction with biological targets, such as taste receptors. researchgate.net Such studies are crucial for developing effective peptidomimetics by fine-tuning their structure to optimize interactions with their biological target. nih.gov

A major drawback of natural peptides as therapeutic agents is their rapid degradation by proteases in the body, leading to a short biological half-life. nih.govnih.gov A primary goal in developing peptidomimetics is to enhance their metabolic stability. nih.govresearchgate.net

Peptide Engineering and Functionalization

Peptide engineering involves the precise, site-specific construction of peptides with novel functions. This process relies heavily on the use of amino acid derivatives with temporary protecting groups. medchemexpress.comspbu.ru Derivatives like this compound are essential tools in this endeavor. medchemexpress.com

The benzyloxycarbonyl (Z) group on the N-terminus and the methyl ester (OMe) on the C-terminus are examples of such protecting groups. They "functionalize" the amino acid by masking its reactive amine and carboxyl groups, preventing unwanted side reactions during the stepwise assembly of a peptide chain. spbu.ru This allows chemists to control the sequence and composition of the synthetic peptide with high fidelity. These protected derivatives are used in various synthesis methodologies, including both chemical and enzymatic peptide synthesis, to produce custom peptides for research and therapeutic applications. medchemexpress.comnih.govnih.gov

Table 1: Research Findings on this compound and Related Derivatives in Peptide Chemistry

Compound/StrategyApplication AreaKey FindingReference
Z-D-Asp(OtBu)-L-Asp(OtBu)-OMeCyclic Peptide SynthesisServes as a linear precursor for the synthesis of a conformationally constrained cyclic dipeptide. thieme-connect.de
D-Amino Acid IncorporationPeptidomimetic DesignIncorporating a D-amino acid can profoundly alter peptide conformation and secondary structure. sci-hub.se
D-Amino Acid SubstitutionSAR StudiesChanging the stereochemistry of an amino acid is a key step in SAR to probe requirements for biological activity. researchgate.net
D-Amino Acid IncorporationMetabolic StabilityPeptides containing D-amino acids show enhanced resistance to degradation by proteolytic enzymes. nih.govnih.gov
Z-Protected Amino AcidsPeptide EngineeringThe 'Z' (Cbz) group is a crucial protecting group that enables controlled, stepwise synthesis of peptides. spbu.ru

Table 2: Compound Names Mentioned in the Article

Abbreviation/Common NameFull Chemical Name
This compoundBenzyloxycarbonyl-D-Aspartic acid methyl ester
Z-D-Asp(OtBu)-L-Asp(OtBu)-OMeN-(Benzyloxycarbonyl)-D-aspartic acid 4-tert-butyl ester-L-aspartic acid 4-tert-butyl ester methyl ester
c[-D-Asp(OtBu)-L-Asp(OtBu)-]cyclo(D-Aspartic acid 4-tert-butyl ester-L-Aspartic acid 4-tert-butyl ester)

Role in Peptidergic G-Protein-Coupled Receptor (GPCR) Ligand Design

GPCRs represent a vast and crucial family of transmembrane receptors that are the targets for a significant portion of modern pharmaceuticals. mdpi.comnih.gov Peptides and peptidomimetics are important classes of ligands that can modulate GPCR activity. nih.govbiorxiv.org The design of such ligands often involves the strategic use of non-natural amino acids and protecting groups to enhance properties like stability, affinity, and selectivity. nih.govnih.gov

The incorporation of D-amino acids, such as D-aspartic acid, is a common strategy in peptidomimetic design to increase resistance to enzymatic degradation by proteases, which typically recognize L-amino acids. nih.gov This can prolong the biological half-life of a peptide-based drug.

The benzyloxycarbonyl (Z) group is a widely used N-terminal protecting group in peptide synthesis. google.com It prevents the amino group from participating in unwanted side reactions during the coupling of amino acid residues. Similarly, esterification of the carboxylic acid, in this case as a methyl ester, protects this functional group. nih.gov

While the building blocks of "this compound" are relevant to the field, specific research detailing the use of this exact compound in the development of GPCR ligands, including data on its influence on binding affinity, efficacy (agonist or antagonist activity), or selectivity for specific peptidergic GPCRs, is not documented in the available resources. The synthesis of related compounds, such as N-methyl-D-aspartic acid and various dipeptide esters, has been described in different contexts, but not directly linked to a systematic study of "this compound" in GPCR ligand design. google.comgoogle.com

Therefore, a detailed analysis of research findings and data tables specifically for "this compound" in this application cannot be provided at this time due to a lack of specific published data.

Biological and Therapeutic Research Implications

Physiological Roles of D-Aspartate and Derivatives

Z-D-Asp-OMe is a derivative of D-aspartic acid, an endogenous D-amino acid with crucial functions in the body. The physiological significance of D-aspartate and its derivatives is most pronounced in the nervous and neuroendocrine systems.

Function as a Signaling Molecule in Nervous and Neuroendocrine Systems

D-aspartate (D-Asp) is recognized as an important signaling molecule within the central nervous and reproductive systems of both vertebrates and invertebrates. nih.govcapes.gov.br Its presence in high concentrations in specific anatomical locations points to its specialized physiological functions. nih.govcapes.gov.brnih.gov Research has established that D-Asp is involved in the development of the nervous system and the regulation of hormones. nih.govcapes.gov.br

Emerging evidence supports the role of D-Asp as a classical neurotransmitter. nih.govcapes.gov.brnih.gov It appears to meet many of the essential criteria, including biosynthesis, degradation, uptake, and release within the presynaptic neuron, which then elicits a response in the postsynaptic neuron. nih.govcapes.gov.br In the neuroendocrine system, D-Asp functions as an excitatory molecule, stimulating the synthesis of Gonadotropin-releasing hormone (GnRH) in the hypothalamus, Luteinizing hormone (LH) in the pituitary gland, and testosterone (B1683101) in the Leydig cells of the testes. mdpi.com Furthermore, it has been found to regulate other critical signaling molecules such as GABA, dopamine (B1211576), and oxytocin (B344502) in the hypothalamus. nih.gov

Endogenous Agonism of N-Methyl-D-Aspartate (NMDA) Receptors

D-aspartate acts as a direct endogenous agonist for the N-Methyl-D-Aspartate (NMDA) receptor, a key player in excitatory synaptic transmission in the brain. researchgate.netnih.govjst.go.jp Pharmacological studies have confirmed that D-aspartate binds to the L-glutamate binding site on the NMDA receptor to activate it. nih.govjst.go.jpnih.gov This interaction is crucial for synaptic plasticity, the cellular mechanism underlying learning and memory. researchgate.net

The concentration of D-aspartate is particularly high in the brain during embryonic development and decreases significantly after birth, highlighting its importance in early neurodevelopment. researchgate.netnih.gov By activating NMDA receptors, D-aspartate can excite various neurons, including dopamine neurons in the substantia nigra, where it also influences AMPA and metabotropic glutamate (B1630785) receptors. nih.gov The ability of D-aspartate and its derivatives to modulate NMDA receptor activity has opened avenues for investigating their therapeutic potential in conditions associated with NMDA receptor dysfunction. researchgate.net

Caspase-Mediated Apoptosis and Inflammation Pathways

Derivatives of D-aspartic acid, particularly those with methyl-esterified carboxyl groups like this compound, are integral to the study of apoptosis (programmed cell death) and inflammation through their interaction with caspases.

Inhibition of Caspase Activity in Cellular and Tissue Contexts

Caspases are a family of cysteine proteases that play a central role in executing apoptosis and mediating inflammation. novusbio.comnovusbio.commpbio.com Specific peptide sequences containing aspartic acid are recognized and cleaved by these enzymes. This recognition has been exploited to design potent caspase inhibitors.

Compounds that are structurally related to this compound, such as Z-D(OMe)E(OMe)VD(OMe)-FMK (also known as Z-DEVD-FMK), function as irreversible inhibitors of caspases. novusbio.comnovusbio.combio-techne.com The "D(OMe)" in these inhibitors signifies an O-methylated aspartic acid residue. The inclusion of the methyl ester group, as in this compound, is a key chemical modification designed to enhance the cell permeability of the inhibitor, allowing it to reach its intracellular targets. novusbio.commpbio.combio-techne.com These inhibitors bind to the catalytic site of caspases, thereby blocking their proteolytic activity and preventing the progression of apoptosis. novusbio.comnovusbio.com While initially described as specific to caspase-3, inhibitors with the DEVD sequence are now known to inhibit other caspases as well, though often at higher concentrations. novusbio.combio-techne.com

Table 1: Examples of Caspase Inhibitors Derived from Aspartic Acid
InhibitorTarget CaspasesKey FeatureReference
Z-D(OMe)E(OMe)VD(OMe)-FMK (Z-DEVD-FMK)Caspase-3, -7 (potent); also -6, -8, -10Cell-permeable due to O-methylation, irreversible novusbio.comnovusbio.combio-techne.comsigmaaldrich.com
Boc-D(OMe)-FMKGeneral Caspase InhibitorCell-permeable, irreversible mpbio.com
Z-IE(OMe)TD(OMe)-FMKCaspase-8Methyl ester for cell permeability novusbio.com

Applications in Apoptosis Assay Systems

The ability of aspartic acid methyl ester derivatives to inhibit caspases makes them invaluable tools in experimental biology. These inhibitors are widely used in apoptosis assay systems to determine whether a specific cell death pathway is dependent on caspase activity. novusbio.combio-techne.com By treating cells with a caspase inhibitor like Z-DEVD-FMK and observing a reduction in apoptotic markers, researchers can confirm the involvement of caspases.

These compounds have been used extensively in a multitude of apoptosis assays, with hundreds of published studies referencing their application. novusbio.combio-techne.com They are often included as key components in commercially available kits designed for the study and analysis of apoptosis. merckmillipore.com The use of these inhibitors is crucial for dissecting the molecular mechanisms that govern programmed cell death in various physiological and pathological contexts. mpbio.combio-techne.com

Therapeutic Potential of Related Compounds

The dual role of D-aspartate derivatives in NMDA receptor modulation and caspase inhibition highlights the therapeutic potential of related compounds in a range of diseases.

Modulators of the NMDA receptor are being actively investigated for the treatment of numerous central nervous system disorders. nih.govresearchgate.net Given that D-aspartate is an endogenous agonist, compounds that can influence the D-aspartate/NMDA receptor signaling pathway are considered potential treatments for psychiatric conditions like schizophrenia and depression, as well as neurodegenerative diseases. researchgate.netresearchgate.netnih.gov Both positive and negative modulators of NMDA receptors are being explored to either enhance synaptic function in diseases with receptor hypofunction or to prevent excitotoxicity. nih.govresearchgate.net

NMDA Receptor Modulators in Psychiatric and Neurological Disorders

N-methyl-D-aspartate (NMDA) receptors are crucial for excitatory synaptic transmission and plasticity in the central nervous system. nih.govnih.gov Their dysfunction has been implicated in a range of psychiatric and neurological disorders, including schizophrenia, depression, and neurodevelopmental conditions. nih.govfrontiersin.org D-aspartic acid (D-Asp), the parent molecule of this compound, is an endogenous agonist at the NMDA receptor, meaning it can activate the receptor and influence neuronal activity. nih.gov Research has shown that D-Asp is involved in neurogenesis and endocrine system regulation, highlighting its importance in brain function. nih.govjst.go.jp

The modulation of NMDA receptors is a key strategy in the development of novel therapeutics for psychiatric disorders. nih.gov For instance, agents that modulate NMDA receptor activity have shown rapid and robust antidepressant effects. nih.gov Given that D-aspartate itself is an NMDA receptor agonist, derivatives such as this compound are valuable tools for researchers investigating the therapeutic potential of targeting this receptor system. The "z" (benzyloxycarbonyl) and "ome" (methyl ester) modifications can alter the compound's properties, such as its stability and cell permeability, making it a useful probe for in vitro and in vivo studies aimed at understanding NMDA receptor function and its role in disease.

Anti-NMDA receptor encephalitis, an autoimmune disorder characterized by severe psychiatric symptoms, further underscores the link between NMDA receptor function and mental health. frontiersin.orgpsychiatry-psychopharmacology.com In this condition, antibodies target NMDA receptors, leading to their dysfunction. frontiersin.org Research using compounds that interact with the NMDA receptor is critical for dissecting the pathological mechanisms of such disorders and for developing targeted therapies.

Caspase Inhibitors in Preclinical Disease Models (e.g., ALS, Sepsis, Hypoxic-Ischemic Brain Injury)

Caspases are a family of proteases that play a central role in apoptosis (programmed cell death) and inflammation. nih.govfrontiersin.org The inhibition of caspases has emerged as a promising therapeutic strategy for a variety of diseases characterized by excessive cell death and inflammation. The structure of this compound, particularly the aspartic acid backbone with a protecting group, is a common motif found in many synthetic caspase inhibitors. For example, the pan-caspase inhibitor z-VAD-fmk, which contains a Z-protected valine-alanine-aspartate sequence, has been instrumental in preclinical research. frontiersin.org

Amyotrophic Lateral Sclerosis (ALS): In preclinical models of ALS, a progressive neurodegenerative disease affecting motor neurons, caspase activation has been identified as a key event in the disease process. direct-ms.orgjci.org Studies have shown that broad-spectrum caspase inhibitors, such as zVAD-fmk, can delay disease onset and extend survival in mouse models of ALS. direct-ms.orgnih.gov Specifically, caspase-1 and caspase-9 have been implicated in the death of motor neurons. jci.orgriken.jp The structural similarity of this compound to these inhibitors suggests its potential utility as a research compound to explore the role of specific caspases in ALS pathology.

Sepsis: Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, often leading to widespread inflammation, organ damage, and immune cell apoptosis. frontiersin.orgnih.gov Caspase inhibitors have been shown to improve survival in animal models of sepsis by preventing lymphocyte apoptosis and reducing inflammation. frontiersin.orgnih.gov Both broad-spectrum caspase inhibitors and more specific inhibitors of caspases like caspase-3 have demonstrated beneficial effects. nih.govresearchgate.netrupress.org The use of aspartic acid-containing inhibitors in these studies highlights the relevance of compounds like this compound for investigating the therapeutic potential of caspase inhibition in sepsis.

Hypoxic-Ischemic Brain Injury: In the developing brain, hypoxic-ischemic injury can lead to significant neuronal cell death, contributing to conditions like cerebral palsy. nih.govresearchgate.net Apoptosis mediated by caspases is a major mechanism of cell death in this context. jneurology.com Preclinical studies have demonstrated that the administration of pan-caspase inhibitors, such as boc-aspartyl(OMe)-fluoromethylketone, can provide significant neuroprotection even when administered after the initial injury. nih.govresearchgate.net This suggests a therapeutic window for caspase inhibition. Research using various caspase inhibitors, including those targeting caspase-2 and caspase-3, has shown promise in reducing brain injury in neonatal rodent models. jneurology.comalzdiscovery.org

Anti-Inflammatory Mechanisms Involving Caspase Pathways

Beyond their role in apoptosis, caspases, particularly the "inflammatory caspases" like caspase-1, are key mediators of inflammation. dergipark.org.tr Caspase-1 is responsible for the processing and activation of potent pro-inflammatory cytokines such as interleukin-1β (IL-1β) and IL-18. dergipark.org.trmdpi.com By inhibiting caspase-1, it is possible to block the release of these cytokines and thereby reduce the inflammatory response.

This anti-inflammatory mechanism of caspase inhibition has been explored in various contexts. For example, some non-steroidal anti-inflammatory drugs (NSAIDs) have been found to inhibit caspases, which may contribute to their anti-inflammatory effects independently of their well-known inhibition of cyclooxygenase (COX) enzymes. nih.govresearchgate.netnih.gov This discovery has opened up new avenues for understanding and potentially improving anti-inflammatory therapies.

The inhibition of caspase pathways to control inflammation is a central therapeutic goal in many autoimmune and inflammatory diseases. mdpi.com Compounds that can effectively and specifically block inflammatory caspases are therefore of great interest. Given that many caspase inhibitors are peptide-based and often incorporate an aspartate residue to mimic the caspase cleavage site, this compound represents a fundamental chemical structure for the design and synthesis of more complex and specific caspase inhibitors aimed at modulating inflammatory pathways.

Functional Relevance of D-Amino Acids in Mammalian Tissues

For a long time, it was believed that only L-amino acids were biologically functional in mammals. However, it is now well-established that D-amino acids, including D-aspartic acid (D-Asp) and D-serine (D-Ser), are naturally present in mammalian tissues and play important physiological roles. jst.go.jpwikipedia.orgfrontiersin.orgjst.go.jp

D-aspartate is found in both the nervous and endocrine systems and is involved in their development and function. wikipedia.orgfrontiersin.org In the brain, as mentioned earlier, D-Asp acts on NMDA receptors and is implicated in neurogenesis. nih.govjst.go.jp Its levels are particularly high during embryonic development. jst.go.jp

In the endocrine system, D-aspartate has been shown to regulate the synthesis and release of various hormones. jst.go.jp For instance, it can stimulate the production of testosterone and progesterone. The presence and functional significance of D-amino acids like D-aspartate in mammals have opened up new areas of research into their roles in health and disease. nih.gov The study of D-amino acid derivatives, such as this compound, is crucial for developing tools to investigate these novel biological pathways.

Research AreaKey FindingsImplication for this compound
NMDA Receptor Modulation D-aspartate is an endogenous agonist of NMDA receptors, which are implicated in psychiatric and neurological disorders. nih.govnih.govAs a derivative of D-aspartate, this compound is a relevant compound for research into NMDA receptor function and therapeutics.
Caspase Inhibition in ALS Caspase inhibitors, often containing aspartate residues, show therapeutic potential in preclinical models of ALS by reducing motor neuron death. direct-ms.orgriken.jpThis compound can serve as a structural basis for developing novel caspase inhibitors for neurodegenerative diseases.
Caspase Inhibition in Sepsis Pan-caspase inhibitors improve survival in animal models of sepsis by preventing lymphocyte apoptosis and reducing inflammation. frontiersin.orgnih.govThe aspartate moiety in this compound is a key feature for designing inhibitors to target caspases in sepsis.
Caspase Inhibition in Hypoxic-Ischemic Brain Injury Caspase inhibitors protect against neuronal cell death in neonatal models of hypoxic-ischemic brain injury. nih.govjneurology.comThis compound is a relevant chemical scaffold for creating probes to study and potentially treat this type of brain damage.
Anti-Inflammatory Mechanisms Inflammatory caspases like caspase-1 are key drivers of inflammation through cytokine activation. dergipark.org.trAspartate-containing compounds can be designed to inhibit inflammatory caspases, making this compound a foundational structure for anti-inflammatory drug discovery.
Function of D-Amino Acids D-aspartate is naturally present in mammals and plays roles in the nervous and endocrine systems. wikipedia.orgfrontiersin.orgjst.go.jpThe study of this compound can contribute to the understanding of the broader physiological functions of D-amino acids and their derivatives.

Advanced Research Directions and Methodologies

Rational Design of Novel Biocatalysts and Engineered Enzymes

The rational design of enzymes aims to create novel biocatalysts with enhanced stability, altered substrate specificity, or entirely new functions. mdpi.comnih.gov This process relies heavily on a detailed understanding of enzyme structure and mechanism, often gleaned from studying enzyme-substrate and enzyme-inhibitor interactions. nih.gov The incorporation of unnatural amino acids, such as D-isomers, is a powerful strategy in this field. illinois.edu

The compound z-d-Asp-ome and its derivatives are particularly useful in this context. Due to their D-configuration, they are resistant to cleavage by many common proteases, which are stereospecific for L-amino acids. This resistance allows them to function as competitive inhibitors for enzymes that process L-aspartic acid-containing substrates. thieme-connect.de For instance, in the enzymatic synthesis of the aspartame (B1666099) precursor Z-Asp-Phe-OMe catalyzed by the metalloprotease thermolysin, the corresponding D-isomer, Z-D-Asp, acts as a competitive inhibitor. thieme-connect.de

By studying how molecules like this compound bind to an enzyme's active site without being processed, researchers can map the active site's topology and key binding interactions. This information is invaluable for:

Creating more stable enzymes: Engineering enzymes to have higher thermal stability or resistance to organic solvents. mdpi.comnih.gov

Altering substrate scope: Modifying active site residues to accommodate new substrates for novel chemical transformations. illinois.edu

Designing artificial enzymes: Building entirely new catalytic functions into existing protein scaffolds. nih.gov

The process of rational design, often complemented by directed evolution, allows for the iterative improvement of biocatalysts for industrial applications in the pharmaceutical and chemical sectors. mdpi.comnih.gov

Research ApplicationRole of this compound or D-isomer AnalogSignificance in Biocatalyst Design
Active Site Mapping Acts as a stable, non-hydrolyzable ligand or competitive inhibitor. thieme-connect.deProvides a structural blueprint of the active site for targeted mutations. nih.gov
Enzyme Stereoselectivity Used as a chiral probe to assess and engineer an enzyme's ability to distinguish between stereoisomers. illinois.eduEnables the development of highly enantioselective catalysts for producing pure chiral compounds.
Inhibitor Design Serves as a scaffold or starting point for developing potent and specific enzyme inhibitors.Facilitates the creation of tools for studying enzyme mechanisms and potential therapeutic agents.

Integration of Computational Chemistry in Peptide and Enzyme Design

Computational chemistry has become an indispensable tool in modern drug discovery and protein engineering, accelerating the development of lead compounds and providing deep molecular-level insights. rgdiscovery.comdiva-portal.org It is used to predict molecular structures, binding affinities, and dynamic behaviors, thereby guiding synthetic efforts and avoiding unproductive research avenues. rgdiscovery.com

When designing novel peptides or enzyme inhibitors incorporating this compound, computational methods are critical. The presence of a D-amino acid introduces a significant conformational constraint that can be leveraged for specific structural outcomes. Computational techniques are employed to:

Model Peptide Conformation: Predict the three-dimensional structure of peptides containing D-amino acids. This is crucial for designing macrocyclic peptides, where a specific conformation is necessary for high-affinity binding to a target. bakerlab.org

Perform Molecular Docking: Simulate the interaction between a this compound-containing peptide and its protein target. This helps in predicting the binding mode and affinity, guiding the design of more potent inhibitors. rgdiscovery.com

Run Molecular Dynamics (MD) Simulations: Analyze the stability of the peptide-protein complex over time, providing insights into the dynamic nature of the interaction and the role of specific residues. rsc.org

Generate QSAR Models: Develop quantitative structure-activity relationship (QSAR) models to correlate the chemical structures of a series of related peptides with their biological activity, enabling the prediction of the most promising candidates for synthesis. rgdiscovery.com

Recent successes in computational design include the development of peptide macrocycle inhibitors containing both L- and D-amino acids for challenging targets like New Delhi metallo-β-lactamase 1 (NDM-1). bakerlab.org In such studies, computational models that explicitly account for the peptide's propensity to adopt a binding-competent conformation have shown excellent correlation with experimentally measured inhibitory activity. bakerlab.org

Computational MethodApplication in this compound-based DesignOutcome
Homology Modeling Build 3D models of target enzymes when no crystal structure is available.Provides a structural context for subsequent docking studies.
Molecular Docking Predict the binding pose of a this compound-containing ligand in an enzyme's active site. rgdiscovery.comGuides rational modifications to improve binding affinity and specificity.
Molecular Dynamics (MD) Simulate the conformational flexibility and stability of the ligand-protein complex. rsc.orgAssesses the stability of designed interactions and the impact of the D-amino acid on peptide structure.
Free Energy Perturbation (FEP) Calculate the relative binding affinities of different designed peptides.Prioritizes the most promising candidates for experimental testing, saving resources.

Exploration of Non-Enzymatic Radical Chemistry for Bioconjugation and Material Science

Non-enzymatic radical reactions offer a powerful and alternative approach to forming chemical bonds, often displaying reactivity and functional group tolerance that is orthogonal to traditional two-electron processes. nih.gov These reactions, which involve highly reactive radical intermediates, are being increasingly explored for applications in bioconjugation (linking molecules to proteins or peptides) and material science (creating novel polymers and functional surfaces).

While enzymatic reactions are highly specific, non-enzymatic processes can be initiated under various conditions, for instance, through chemical initiators or light. The generation of reactive oxygen species (ROS) like hydroxyl radicals (•OH) via processes such as the Fenton reaction is a well-known non-enzymatic pathway in biological systems. mdpi.comnih.gov These highly reactive species can modify amino acid residues within proteins. nih.gov

Amino acid derivatives like this compound can be valuable in the context of non-enzymatic radical chemistry. Research has demonstrated that amino acid esters can participate in radical-mediated C-C bond formation. nih.gov The functional groups within this compound—the ester, the protected amine, and the C-H bonds—could potentially serve as handles or reaction sites in such processes.

Potential applications include:

Polymer Synthesis: Using this compound as a monomer or functionalizing agent in radical polymerization to create novel biodegradable polymers with specific stereochemistry.

Bioconjugation: Developing radical-based methods to attach this compound-containing peptides to other molecules, such as fluorescent dyes or drugs, leveraging the unique reactivity of radical intermediates.

Surface Modification: Grafting peptides containing this compound onto material surfaces to create biocompatible coatings or functional materials for cell culture and tissue engineering.

The study of non-enzymatic radical reactions involving amino acid derivatives is an emerging field with the potential to generate novel biomaterials and bioconjugates with unique properties. nih.gov

Innovations in Overcoming Pharmacokinetic Limitations of Peptide-Based Therapeutics

Peptide-based drugs offer high potency and selectivity but are often hampered by poor pharmacokinetic properties, including low stability against proteolytic degradation and rapid renal clearance. tandfonline.comtandfonline.com These limitations can lead to a short in-vivo half-life, requiring frequent administration. creative-bioarray.com A primary strategy to overcome these challenges is the chemical modification of the peptide backbone. tandfonline.com

The incorporation of D-amino acids, using building blocks like this compound, is a cornerstone of this approach. Since proteases are highly specific for L-amino acids, replacing an L-amino acid with its D-enantiomer at a cleavage-susceptible site renders the peptide bond resistant to enzymatic hydrolysis. conceptlifesciences.com This modification can significantly enhance the peptide's stability in plasma and other biological fluids, thereby extending its therapeutic window. tandfonline.com

StrategyDescriptionAdvantage
D-Amino Acid Substitution Replacing one or more L-amino acids with their D-isomers. conceptlifesciences.comIncreases resistance to proteolytic degradation, enhancing plasma stability. tandfonline.com
Cyclization Forming a covalent bond between the peptide's N- and C-termini or between side chains to create a macrocycle. mdpi.comEnhances structural rigidity, which improves both stability and, in some cases, binding affinity and cell permeability. tandfonline.com
PEGylation Covalently attaching polyethylene (B3416737) glycol (PEG) chains to the peptide. mdpi.comIncreases the hydrodynamic size, which reduces renal clearance and can shield the peptide from proteases, extending circulation time. conceptlifesciences.com
Lipidation Conjugating a lipid moiety to the peptide. conceptlifesciences.comPromotes binding to serum albumin, which acts as a carrier, slowing renal filtration and prolonging half-life.
N-Methylation Methylating the nitrogen atom of a peptide bond. tandfonline.comReduces susceptibility to proteolysis and can improve membrane permeability by reducing the number of hydrogen bond donors. tandfonline.com
Peptidomimetics Incorporating non-peptidic structural elements (e.g., peptoids, β-peptides) that mimic the peptide structure but are not recognized by proteases. conceptlifesciences.comProvides enhanced stability and potentially improved bioavailability.

These strategies, often used in combination, are crucial for transforming promising bioactive peptides into effective therapeutic agents with favorable pharmacokinetic profiles. nih.gov The use of this compound and other modified amino acids is central to the design of next-generation peptide drugs.

Q & A

Q. Methodological Answer :

  • Synthesis Protocol : Use solid-phase peptide synthesis (SPPS) with Fmoc-protected aspartic acid derivatives. Monitor coupling efficiency via Kaiser tests or HPLC. Critical steps include deprotection (20% piperidine/DMF) and cleavage (TFA:thioanisole:H₂O:EDT, 90:5:3:2) .
  • Intermediate Validation : Confirm intermediate structures using 1H^1H-NMR (e.g., δ 7.2–8.5 ppm for Fmoc groups) and mass spectrometry (MALDI-TOF). Purity ≥95% should be verified via reversed-phase HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) .

Basic: Which spectroscopic techniques are essential for characterizing this compound’s stereochemical integrity?

Q. Methodological Answer :

  • Core Techniques :
    • Circular Dichroism (CD) : Assess secondary structure in solution (e.g., 190–250 nm for α-helix/β-sheet signatures).
    • 1H^1H- and 13C^{13}C-NMR : Confirm D-configuration via coupling constants (e.g., 3JHαHβ^3J_{Hα-Hβ}) and chemical shifts (e.g., β-proton deshielding in D-Asp vs. L-Asp) .
  • Validation : Cross-reference with X-ray crystallography (if crystalline) or compare to published spectra of enantiomers .

Advanced: How to design experiments to resolve contradictory bioactivity data for this compound across cell-based assays?

Q. Methodological Answer :

  • Hypothesis-Driven Workflow :
    • Variable Isolation : Control cell lines (e.g., HEK293 vs. HeLa), incubation time (24h vs. 48h), and concentration gradients (1–100 µM).
    • Data Triangulation : Combine orthogonal assays (e.g., MTT for viability, flow cytometry for apoptosis, and Western blot for caspase-3 activation) .
  • Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify outliers. Use Cohen’s dd to quantify effect size discrepancies .
  • Reproducibility : Pre-register protocols (e.g., on Open Science Framework) and share raw data via repositories like Zenodo .

Advanced: What strategies mitigate batch-to-batch variability in this compound’s stability under physiological conditions?

Q. Methodological Answer :

  • Stability Optimization :
    • Accelerated Degradation Studies : Incubate at 37°C in PBS (pH 7.4) and analyze degradation products via LC-MS/MS. Identify hydrolytic cleavage sites .
    • Formulation Adjustments : Test lyophilization with cryoprotectants (e.g., trehalose) or encapsulation in PLGA nanoparticles to enhance half-life .
  • Quality Control : Implement strict SOPs for storage (−80°C under argon) and validate stability via ISO-certified assays (e.g., ICH Q1A guidelines) .

Advanced: How to systematically evaluate this compound’s off-target effects in kinase inhibition studies?

Q. Methodological Answer :

  • Experimental Design :
    • Kinome-Wide Profiling : Use kinase inhibitor beads (KIBs) coupled with quantitative mass spectrometry to identify non-target interactions .
    • In Silico Docking : Screen against human kinome (e.g., PDB structures) using AutoDock Vina; prioritize kinases with ΔG ≤ −8 kcal/mol .
  • Validation : Perform ATP-competitive assays (e.g., ADP-Glo™) for high-scoring candidates. Compare IC₅₀ values to known inhibitors (e.g., staurosporine) .

Basic: What are the best practices for documenting this compound’s synthetic procedures to ensure reproducibility?

Q. Methodological Answer :

  • Documentation Standards :
    • Step-by-Step Logs : Record reaction times, temperatures, and molar ratios. Include failure cases (e.g., racemization at >25°C).
    • Data Archiving : Deposit NMR spectra, HPLC chromatograms, and MS data in institutional repositories (e.g., Figshare) with DOI assignment .
  • Reporting : Follow the Beilstein Journal’s guidelines: limit main text to critical syntheses; place secondary data in Supplementary Information .

Advanced: How to design a robust structure-activity relationship (SAR) study for this compound derivatives?

Q. Methodological Answer :

  • SAR Framework :
    • Scaffold Modification : Introduce substitutions at N-terminus (e.g., acetyl, Boc) and C-terminus (e.g., methyl ester, amide).
    • Activity Mapping : Test derivatives in dose-response assays (e.g., IC₅₀ for enzyme inhibition) and correlate with computed descriptors (e.g., logP, polar surface area) .
  • Machine Learning : Train random forest models on bioactivity data to predict optimal substituents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.